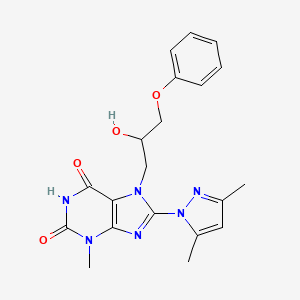
1-(3,4,5-Triethoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
veratraldehyde , is an organic compound with the chemical formula C14H20O4. It belongs to the class of aryl alkyl ketones and is derived from veratrole (1,2-dimethoxybenzene). The compound features three ethoxy (-OCH2CH3) groups attached to the phenyl ring. Veratraldehyde is a colorless to pale yellow liquid with a pleasant odor.
Vorbereitungsmethoden
Veratraldehyde can be synthesized through several methods:
Reimer-Tiemann Reaction: In this classic method, veratrole reacts with chloroform (CHCl) and aqueous sodium hydroxide (NaOH) to yield veratraldehyde.
Perkin Reaction: Veratrole reacts with acetic anhydride in the presence of sodium acetate to form veratraldehyde.
Industrial Production: Veratraldehyde is industrially produced by the oxidation of veratrole using air or oxygen in the presence of a catalyst (e.g., copper or silver salts).
Analyse Chemischer Reaktionen
Veratraldehyde undergoes various reactions:
Oxidation: It can be oxidized to veratric acid (3,4,5-trimethoxybenzoic acid) using strong oxidizing agents.
Reduction: Reduction of veratraldehyde leads to veratryl alcohol (3,4,5-trimethoxybenzyl alcohol).
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Veratraldehyde finds applications in various fields:
Flavor and Fragrance Industry: It contributes to the aroma of certain natural products and perfumes.
Pharmaceuticals: Veratraldehyde derivatives exhibit potential antifungal, antibacterial, and antioxidant properties.
Chemical Synthesis: It serves as a building block for the synthesis of other compounds.
Wirkmechanismus
The exact mechanism of veratraldehyde’s effects remains an area of ongoing research. it is believed to interact with cellular targets and pathways related to oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
Veratraldehyde is unique due to its triethoxy substitution pattern. Similar compounds include veratrole (1,2-dimethoxybenzene) and vanillin (4-hydroxy-3-methoxybenzaldehyde).
For further exploration, you can refer to the Sigma-Aldrich page on 1-(3,4,5-triethoxyphenyl)ethanone
Eigenschaften
Molekularformel |
C14H20O4 |
|---|---|
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
1-(3,4,5-triethoxyphenyl)ethanone |
InChI |
InChI=1S/C14H20O4/c1-5-16-12-8-11(10(4)15)9-13(17-6-2)14(12)18-7-3/h8-9H,5-7H2,1-4H3 |
InChI-Schlüssel |
WMXSFSRRLUPCFE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-Bromophenyl)-7,9-dichloro-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000835.png)

![N-(2-chlorophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B12000850.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000862.png)

![n-[1-(1h-Indol-3-yl)ethyl]propan-2-amine](/img/structure/B12000870.png)






![2-Naphthalenecarboxamide, N-[2-(dimethylamino)ethyl]-3-hydroxy-](/img/structure/B12000915.png)
![5-(4-chlorophenyl)-4-{[(E)-phenylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000921.png)
